1-Ethyl-3-iodobenzene
Overview
Description
1-Ethyl-3-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group at the first position and an iodine atom at the third position. This compound is a member of the iodobenzene family and is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
1-Ethyl-3-iodobenzene can be synthesized through various methods. One common laboratory method involves the diazotization of aniline followed by a Sandmeyer reaction. In this process, aniline is first diazotized using hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then treated with potassium iodide, resulting in the formation of this compound . Industrial production methods may involve the direct iodination of ethylbenzene using iodine and a suitable oxidizing agent under controlled conditions .
Chemical Reactions Analysis
1-Ethyl-3-iodobenzene undergoes various types of chemical reactions, primarily due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with organoboron compounds to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
1-Ethyl-3-iodobenzene is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Organic Synthesis: It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Medicinal Chemistry: Its ability to undergo diverse transformations makes it valuable in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodobenzene in chemical reactions typically involves the formation of a reactive intermediate through the cleavage of the carbon-iodine bond. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The iodine atom’s ability to stabilize the transition state and facilitate the formation of new bonds is a key aspect of its reactivity .
Comparison with Similar Compounds
1-Ethyl-3-iodobenzene can be compared with other iodobenzene derivatives, such as iodobenzene, 1-ethyl-4-iodobenzene, and 1-ethyl-2-iodobenzene. While all these compounds share the presence of an iodine atom on the benzene ring, their reactivity and applications can vary based on the position of the substituents. For example, this compound is unique due to the specific positioning of the ethyl and iodine groups, which can influence its reactivity and the types of reactions it undergoes .
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
1-Ethyl-4-iodobenzene: Similar to this compound but with the iodine atom at the fourth position.
1-Ethyl-2-iodobenzene: Another isomer with the iodine atom at the second position.
Properties
IUPAC Name |
1-ethyl-3-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMZGZMBNXKCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561386 | |
Record name | 1-Ethyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19164-77-3 | |
Record name | 1-Ethyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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